(2R,3S)-2-acetamido-3-methylpentanoic acid
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide information about the connectivity of atoms, the types of bonds, and the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The type of reactions a compound can participate in is largely determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Scientific Research Applications
Crystal Structure Analysis
- (2S,3S)- and (2R,3S)-N-acetyl-2-amino-3-methylpentanoic acids form a molecular compound with strong hydrogen bonds, revealing insights into molecular interactions and packing structures in crystallography (Yajima et al., 2009).
Synthesis Techniques
- Efficient synthesis methods for related compounds, such as (2S, 3R)‐3‐Amino‐2‐methylpentanoic Acid, have been developed from L-Aspartic acid, demonstrating the compound's relevance in synthetic organic chemistry (Jefford & McNulty, 1994).
Chemical Analysis Methods
- Advanced techniques like gas chromatography-negative chemical ionization mass spectrometry have been used for the analysis of methylpentanoic acids, including 3-methylpentanoic acid, in wines and other alcoholic beverages, indicating its significance in food chemistry and analysis (Gracia-Moreno et al., 2015).
Enantioselective Enclathration
- The compound's enantiomers, such as (2R,3S)-3-methyl-2-pentanol, have been studied for enantioselective enclathration, which is crucial in stereochemistry and pharmaceutical research (Kato et al., 2003).
Pharmaceutical Research
- 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) enhances ATRA-induced differentiation in leukemia cells, highlighting its potential in cancer therapy (Chen et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-2-acetamido-3-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-CAHLUQPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879251 | |
Record name | D-Alloisoleucine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-acetamido-3-methylpentanoic acid | |
CAS RN |
54831-20-8 | |
Record name | D-Alloisoleucine, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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